NEPICASTAT

Dopamine β-hydroxylase Enzyme inhibition IC50

Nepicastat is the only DBH inhibitor delivering simultaneous central and peripheral action with an IC50 of 9 nM against human DBH and negligible off-target binding (IC50/Ki >10 µM across 12 enzymes and 13 receptors). Unlike disulfiram, which potently inhibits ALDH, or etamicastat, which fails to cross the blood-brain barrier, Nepicastat uniquely reduces norepinephrine in the parietal cortex. For studies requiring potent, selective, and centrally active DBH inhibition without confounding variables, Nepicastat is the non-negotiable standard. Ensure your model's validity—specify Nepicastat by CAS 170151-25-4.

Molecular Formula C14H15F2N3S
Molecular Weight 295.35 g/mol
CAS No. 170151-25-4
Cat. No. B1143073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEPICASTAT
CAS170151-25-4
Molecular FormulaC14H15F2N3S
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
InChIInChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)
InChIKeyYZZVIKDAOTXDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepicastat (CAS 170151-25-4): A High-Potency, Selective Dopamine β-Hydroxylase Inhibitor for Catecholamine Pathway Research


Nepicastat (also known as SYN-117 or RS-25560-197) is a synthetic small-molecule inhibitor belonging to the 1,3-dihydroimidazole-2-thione class [1]. It acts as a potent and selective inhibitor of dopamine β-hydroxylase (DBH; EC 1.14.17.1), the enzyme that catalyzes the conversion of dopamine (DA) to norepinephrine (NE) [1]. Its in vitro inhibitory potency against purified human DBH is characterized by an IC50 of 9.0 ± 0.8 nM [2]. Nepicastat exhibits minimal affinity for a panel of 12 other enzymes and 13 neurotransmitter receptors (IC50s or Kis >10 μM) . The compound is orally bioavailable, crosses the blood-brain barrier to exert both central and peripheral effects, and has advanced to Phase 2 clinical evaluation for indications including cocaine use disorder and post-traumatic stress disorder [1][3].

Nepicastat Procurement: Why In-Class Dopamine β-Hydroxylase Inhibitors Are Not Interchangeable


The procurement of a dopamine β-hydroxylase (DBH) inhibitor for research is not a generic decision due to substantial quantitative differences in potency, selectivity, and central nervous system (CNS) penetration among in-class compounds. Simple substitution with alternatives like disulfiram, etamicastat, or zamicastat can lead to divergent and confounding experimental outcomes. For instance, disulfiram is a markedly less potent DBH inhibitor (IC50 ~1000 nM) and is non-selective, potently inhibiting aldehyde dehydrogenase (ALDH) [1]. Etamicastat, while a more potent and reversible DBH inhibitor, is peripherally selective and does not effectively cross the blood-brain barrier, failing to recapitulate central effects [2]. Even stereoisomers of the same scaffold, such as (R)-nepicastat, show 2-3 fold lower potency . The evidence below quantifies these critical differentiators, establishing why Nepicastat must be specified for experiments requiring potent, selective, and centrally active DBH inhibition.

Nepicastat Comparative Evidence: Quantified Differentiation from Disulfiram, Etamicastat, and (R)-Nepicastat


In Vitro Potency: Nepicastat Exhibits 25-Fold Higher Potency for Human DBH than Disulfiram

Nepicastat demonstrates significantly higher potency for the inhibition of dopamine β-hydroxylase (DBH) compared to the clinically used alternative disulfiram. In a direct comparison of in vitro inhibition of the purified human enzyme, Nepicastat exhibits an IC50 of 9 nM, whereas disulfiram shows an IC50 of approximately 1000 nM [1]. This represents a greater than 100-fold difference in molar potency.

Dopamine β-hydroxylase Enzyme inhibition IC50

Enzymatic Selectivity: Nepicastat Demonstrates Negligible Off-Target Activity Compared to Disulfiram's Pleiotropic Profile

Unlike disulfiram, which is a potent inhibitor of aldehyde dehydrogenase (ALDH) in addition to DBH [1], Nepicastat exhibits a high degree of selectivity for DBH. In a comprehensive panel screen, Nepicastat showed negligible affinity (IC50 or Ki > 10 μM) for 12 other enzymes and 13 neurotransmitter receptors . This contrasts sharply with disulfiram's well-characterized inhibition of ALDH1/2 (IC50 = 0.15/1.45 μM) , a mechanism responsible for its clinical use and aversive side effects in alcohol use disorder.

Selectivity Off-target effects Enzyme profiling

CNS Penetration and Central Effects: Nepicastat Reduces Cortical Norepinephrine, a Key Differentiation from Peripherally-Restricted Etamicastat

In a direct head-to-head comparison in rats, both Nepicastat and the peripheral-selective DBH inhibitor etamicastat were administered orally at 30 mg/kg. Nepicastat significantly decreased norepinephrine (NE) levels in the parietal cortex (a CNS tissue), while etamicastat did not [1]. Both compounds reduced NE in peripheral tissue (the heart) and lowered systolic/diastolic blood pressure in spontaneously hypertensive rats [1]. This central activity is a critical differentiating feature of Nepicastat.

Blood-brain barrier Pharmacodynamics Tissue selectivity

In Vivo Behavioral Efficacy: Nepicastat Requires Half the Dose of Disulfiram to Achieve Comparable Reduction in Cocaine-Primed Reinstatement

In a study comparing the effects of Nepicastat and disulfiram on cocaine-seeking behavior in rats, both compounds were tested for their ability to block drug-primed reinstatement. Disulfiram, at a dose of 100 mg/kg (i.p.), which reduced brain norepinephrine (NE) by approximately 40%, completely blocked cocaine-primed reinstatement [1]. Nepicastat recapitulated this behavioral effect at a significantly lower dose of 50 mg/kg (i.p.), which produced a similar reduction in brain NE [1]. A lower dose of disulfiram (10 mg/kg) was ineffective, confirming the NE reduction as the mechanism of action.

Cocaine use disorder Behavioral pharmacology Reinstatement

Stereochemical Potency: (S)-Nepicastat is 2-3 Fold More Potent than its (R)-Enantiomer

The (S)-enantiomer of Nepicastat (the active pharmaceutical ingredient) is 2-3 fold more potent as a DBH inhibitor than its (R)-enantiomer . This stereochemical specificity is crucial for researchers requiring the most potent form of the inhibitor or those conducting structure-activity relationship (SAR) studies.

Stereoisomer Enantiomeric potency Structure-activity relationship

Nepicastat Applications: Optimal Research Scenarios Based on Differentiated Evidence


CNS-Focused Catecholamine Research (Addiction, PTSD, Depression)

Nepicastat is the DBH inhibitor of choice for any study requiring modulation of norepinephrine and dopamine levels in the central nervous system (CNS). Evidence from a direct head-to-head comparison with etamicastat shows that only Nepicastat significantly reduces norepinephrine in the parietal cortex [1]. This central action is critical for research in cocaine use disorder, where Nepicastat has been shown to attenuate drug-seeking behavior at a lower dose than disulfiram [2], and for other psychiatric conditions where central catecholamine imbalance is implicated.

Selective Pathway Dissection Requiring Minimal Off-Target Activity

In experimental systems where the goal is to isolate the functional consequences of DBH inhibition without confounding variables, Nepicastat's superior selectivity is paramount. Unlike disulfiram, which potently inhibits aldehyde dehydrogenase (ALDH), Nepicastat exhibits negligible affinity (IC50/Ki >10 µM) for a panel of 12 other enzymes and 13 neurotransmitter receptors . This clean profile ensures that observed phenotypes can be confidently attributed to modulation of the DBH/dopamine-β-hydroxylase pathway rather than off-target effects.

Potent In Vitro Enzyme Inhibition Studies

For biochemical and pharmacological assays requiring potent and consistent DBH inhibition, Nepicastat provides a clear advantage. Its IC50 of 9 nM for the human enzyme is >100-fold more potent than that of disulfiram (~1000 nM) [3]. This high potency allows researchers to use lower concentrations of the inhibitor, minimizing potential issues with solubility, cytotoxicity, or non-specific binding that can arise with high concentrations of less potent compounds.

Stereochemistry-Dependent Pharmacology Studies

For investigations into the stereochemical requirements of DBH inhibition or structure-activity relationship (SAR) studies, Nepicastat serves as the reference (S)-enantiomer. It is 2-3 fold more potent than its (R)-enantiomer, a critical distinction for any study where the precise chiral purity and associated potency are essential for data interpretation . Use of the incorrect enantiomer would introduce a significant and unnecessary experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for NEPICASTAT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.